molecular formula C16H21N3O2 B242175 Ethyl 4-anilino-4-cyano-3-methyl-1-piperidinecarboxylate

Ethyl 4-anilino-4-cyano-3-methyl-1-piperidinecarboxylate

Cat. No. B242175
M. Wt: 287.36 g/mol
InChI Key: XBAFUOWFJSCHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-anilino-4-cyano-3-methyl-1-piperidinecarboxylate (referred to as EACC in EACC belongs to the class of piperidinecarboxylates and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In this paper, we will explore the synthesis method of EACC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

EACC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. EACC has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EACC has been found to exhibit anti-viral activity against the influenza virus and the human immunodeficiency virus (HIV).

Mechanism of Action

The mechanism of action of EACC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. EACC has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many cancer cells and plays a crucial role in cell survival and proliferation. EACC has also been found to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
EACC has been found to exhibit various biochemical and physiological effects. In cancer cells, EACC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. EACC has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. In addition, EACC has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of using EACC in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, EACC has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using EACC in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on EACC. One of the areas of interest is the development of more efficient synthesis methods for EACC, which can improve the yield and purity of the compound. Another area of interest is the elucidation of the exact mechanism of action of EACC, which can provide valuable insights into the development of novel anti-cancer drugs. Additionally, more studies are needed to explore the potential applications of EACC in the treatment of other diseases, such as inflammatory and viral diseases.

Synthesis Methods

EACC can be synthesized using a multistep process that involves the reaction of 3-methylpiperidine-4-carboxylic acid with aniline and then with ethyl cyanoacetate. The resulting compound is then subjected to a series of purification steps to obtain pure EACC. The synthesis of EACC has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

properties

Product Name

Ethyl 4-anilino-4-cyano-3-methyl-1-piperidinecarboxylate

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

ethyl 4-anilino-4-cyano-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-3-21-15(20)19-10-9-16(12-17,13(2)11-19)18-14-7-5-4-6-8-14/h4-8,13,18H,3,9-11H2,1-2H3

InChI Key

XBAFUOWFJSCHEJ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C(C1)C)(C#N)NC2=CC=CC=C2

Canonical SMILES

CCOC(=O)N1CCC(C(C1)C)(C#N)NC2=CC=CC=C2

Origin of Product

United States

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